2-Hydroxyethyl salicylate
Overview
Description
It is a non-steroidal anti-inflammatory drug commonly used as an active ingredient in topical analgesics for the relief of mild to moderate muscle and joint pain . This compound is an important component of many creams and sprays designed to alleviate aches, pains, and stiffness in muscles, joints, and tendons .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyethyl salicylate, also known as Glycol salicylate, is the cyclooxygenase enzymes . These enzymes are responsible for the production of prostaglandins, which are molecules involved in the inflammatory response .
Mode of Action
This compound works by inhibiting the cyclooxygenase enzymes , thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain, making it an effective analgesic and anti-inflammatory agent .
Biochemical Pathways
The mechanism of action of this compound is similar to that of other salicylates, which primarily involves the inhibition of cyclooxygenase enzymes . This inhibition disrupts the synthesis of prostaglandins, which are key players in the inflammatory response .
Result of Action
The inhibition of prostaglandin production by this compound leads to a reduction in inflammation and pain . This makes it an effective component of many topical creams and sprays for the relief of aches, pains, and stiffness of the muscles, joints, and tendons .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept in a dry, cool, and well-ventilated place . Additionally, it should be noted that this compound is incompatible with strong oxidizing agents .
Preparation Methods
Glycol salicylate is synthesized through the esterification of salicylic acid with ethylene glycol . The reaction involves the condensation of the carboxy group of salicylic acid with one of the hydroxy groups of ethylene glycol, resulting in the formation of the ester bond . Industrial production methods typically involve heating the reactants under reflux conditions in the presence of an acid catalyst to drive the reaction to completion . The yield of glycol salicylate can be optimized by controlling the reaction temperature and the molar ratio of the reactants .
Chemical Reactions Analysis
Glycol salicylate undergoes various chemical reactions, including:
Esterification: The formation of glycol salicylate itself is an esterification reaction between salicylic acid and ethylene glycol.
Common reagents and conditions for these reactions include acid or base catalysts for hydrolysis and oxidizing agents for oxidation reactions . The major products formed from these reactions include salicylic acid, ethylene glycol, and various oxidation products .
Scientific Research Applications
Glycol salicylate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Medicine: It is an active ingredient in topical analgesics for the treatment of muscle and joint pain.
Industry: Glycol salicylate is used in the formulation of creams, sprays, and patches for pain relief.
Comparison with Similar Compounds
Glycol salicylate is similar to other salicylates, such as methyl salicylate and acetylsalicylic acid (aspirin) . it has unique properties that make it particularly suitable for topical applications . Unlike methyl salicylate, which has a strong odor and can cause skin irritation, glycol salicylate is odorless and less irritating . Compared to acetylsalicylic acid, glycol salicylate is more suitable for topical use due to its better skin absorption and localized action .
Similar compounds include:
Methyl salicylate: Used as a topical analgesic and anti-inflammatory agent.
Acetylsalicylic acid (aspirin): Used as an oral analgesic, anti-inflammatory, and antipyretic agent.
Salicylic acid: Used in topical formulations for its keratolytic and anti-inflammatory properties.
Glycol salicylate’s unique combination of efficacy, safety, and suitability for topical applications makes it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
2-hydroxyethyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-6-13-9(12)7-3-1-2-4-8(7)11/h1-4,10-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYLCBNXHHHPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048987 | |
Record name | 2-Hydroxyethyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Similar to other salicylates. Salicylates and other analgesics and anti-inflammatory drugs, particularly the non-steroidal anti-inflammatory drugs (NSAID) mainly used in rheumatology, inhibit cyclooxygenase, therefore reducing prostaglandin synthesis. | |
Record name | Glycol salicylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11323 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87-28-5 | |
Record name | Glycol salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycol salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycol salicylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11323 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Hydroxyethyl salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-, 2-hydroxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxyethyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCOL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1VBB7AXH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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